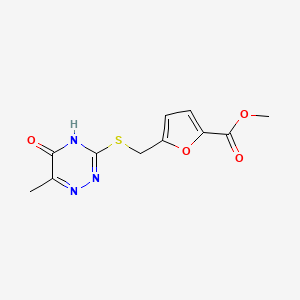

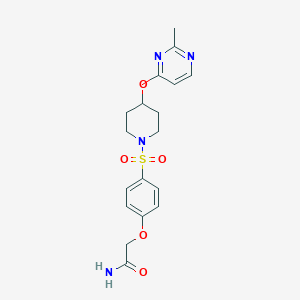

![molecular formula C21H18O6 B2467111 3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 1242240-51-2](/img/structure/B2467111.png)

3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one” is a chemical compound. It is related to “3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride”, which has a CAS Number of 89652-61-9 and a molecular weight of 256.69 .

Synthesis Analysis

The compound can be synthesized using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Molecular Structure Analysis

The molecular formula of the compound is C21H18O6, and its molecular weight is 366.369.Chemical Reactions Analysis

The compound is related to “3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride”, which has a boiling point of 375.8±37.0 °C and a density of 1.216±0.06 g/cm3 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 366.369. It is related to “3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride”, which has a boiling point of 375.8±37.0 °C and a density of 1.216±0.06 g/cm3 .Applications De Recherche Scientifique

Antibacterial and Antioxidant Applications

- Synthesized derivatives of 3-[(2E)-3-(aryl)prop-2-enoyl]-2H-chromen-2-one have shown significant antibacterial activity against strains like Escherichia coli and Pseudomonas Aeruginosa. These compounds also exhibited antioxidant activities of varying extents. One such derivative, 3-(5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one, demonstrated notable antioxidant potential, surpassing that of trolox, suggesting a promising class of antibacterial compounds (Al-ayed, 2011).

Antimicrobial and Antioxidant Agents

- 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives, synthesized via Knoevenagel condensation, exhibited good antimicrobial activity against various microbial strains. Additionally, these compounds were evaluated for antioxidant activities and DNA cleavage studies, with some showing promising results (Nagaraja et al., 2020).

Molecular Structure Analysis

- Investigations into the molecular structure of similar compounds, like 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, have been conducted, revealing insights into their crystalline and molecular configurations. Such studies are crucial for understanding the physicochemical properties of these compounds (Manolov et al., 2008).

Antibacterial and Antioxidant Synthesis

- A new family of coumarin derivatives containing a chalcone moiety was synthesized, including the compound 3-((2E)-3-(3,4,5-Trimethoxy-phenyl)prop-2-enoyl)-2(H)-chromen-2-one. These compounds were evaluated for their antioxidant and antibacterial activities, highlighting the potential biological applications of such derivatives (Hamdi et al., 2010).

Spectroscopic Studies

- The compound (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was synthesized and studied using various spectroscopic methods. The research provided valuable data on vibrational wavenumbers, hyperpolarizability, and molecular electronic properties, demonstrating the compound's potential in materials science applications (Mary et al., 2015).

Antimicrobial Metal Complexes

- Metal complexes of derivatives similar to 3-[ {-(3’,4’-di methoxy phenyl) }-prop-2-enoyl]-4-hydroxy-6-methyl-2H-chromene-2-one showed enhanced antimicrobial activity. This study underscores the potential of metal coordination in boosting the biological efficacy of such compounds (Vyas et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds with the trimethoxyphenyl (tmp) group have been known to effectively inhibit tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Compounds with the tmp group have been known to interact with their targets, leading to inhibition or activation of these proteins, which can result in various biological effects .

Biochemical Pathways

Compounds with the tmp group have been known to affect various biochemical pathways related to their targets .

Result of Action

Compounds with the tmp group have been known to exhibit diverse bioactivity effects, including anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one are not fully understood yet. It is known that this compound is a component isolated from the root of Polygala tenuifolia Willd

Cellular Effects

The cellular effects of this compound are also not fully known. It is suggested that this compound might have an impact on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to understand its influence on cell function.

Molecular Mechanism

The molecular mechanism of action of this compound is yet to be elucidated. It is hypothesized that it might exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-24-18-10-13(11-19(25-2)20(18)26-3)8-9-16(22)15-12-14-6-4-5-7-17(14)27-21(15)23/h4-12H,1-3H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLMNQGCYDYAER-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2467028.png)

![N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2467029.png)

![6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2467032.png)

![(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide](/img/structure/B2467035.png)

![6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2467038.png)

![4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2467049.png)

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2467050.png)